Boholmycin

Antimicrobial Resistance Aminoglycoside MIC

Boholmycin (CAS 117192-99-1) is a pseudotetrasaccharide aminoglycoside antibiotic first isolated from Streptomyces hygroscopicus H617-25. It is structurally defined as D‑scyllo‑inositol, O‑3‑amino‑3‑deoxy‑α‑D‑mannopyranosyl‑(1→3)‑O‑(O‑heptopyranosyl‑(1→4)‑2‑deoxy‑2‑(methylamino)‑α‑D‑xylopyranosyl‑(1→1))‑, 4,6‑dicarbamate.

Molecular Formula C27H48N4O21
Molecular Weight 764.7 g/mol
CAS No. 117192-99-1
Cat. No. B045298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoholmycin
CAS117192-99-1
Synonymsboholmycin
Molecular FormulaC27H48N4O21
Molecular Weight764.7 g/mol
Structural Identifiers
SMILESCNC1C(C(COC1OC2C(C(C(C(C2OC(=O)N)O)OC(=O)N)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O
InChIInChI=1S/C27H48N4O21/c1-31-9-11(36)7(47-25-15(40)13(38)14(39)18(48-25)5(34)2-32)4-45-23(9)49-19-16(41)20(22(52-27(30)44)17(42)21(19)51-26(29)43)50-24-12(37)8(28)10(35)6(3-33)46-24/h5-25,31-42H,2-4,28H2,1H3,(H2,29,43)(H2,30,44)
InChIKeyJPGBWUBDJIISRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boholmycin (CAS 117192-99-1): Sourcing an Aminoglycoside with Verified Anti‑Resistant Activity


Boholmycin (CAS 117192-99-1) is a pseudotetrasaccharide aminoglycoside antibiotic first isolated from Streptomyces hygroscopicus H617-25 [1]. It is structurally defined as D‑scyllo‑inositol, O‑3‑amino‑3‑deoxy‑α‑D‑mannopyranosyl‑(1→3)‑O‑(O‑heptopyranosyl‑(1→4)‑2‑deoxy‑2‑(methylamino)‑α‑D‑xylopyranosyl‑(1→1))‑, 4,6‑dicarbamate [2]. While its intrinsic antibacterial potency is weak, the compound is notable for retaining activity against aminoglycoside‑resistant strains, a property that distinguishes it from many conventional aminoglycosides [3].

Why Generic Aminoglycoside Substitution is Inadvisable: Resistance Profile Matters


The clinical utility of most aminoglycosides is severely compromised by widespread enzymatic inactivation mechanisms (e.g., aminoglycoside‑modifying enzymes). Boholmycin was specifically identified during a screening program for compounds effective against aminoglycoside‑resistant bacteria [1]. Its distinct pseudotetrasaccharide architecture, featuring a heptose and dicarbamoyl‑scyllo‑inositol moiety, confers a resistance‑evasion profile that is not shared by conventional aminoglycosides like kanamycin or streptomycin [2]. Consequently, substituting a generic aminoglycoside without verifying its activity against the target resistant strain can lead to experimental failure.

Boholmycin Differentiation Evidence: Comparative MIC, In Vivo, and Analytical Data


Boholmycin Retains MIC Against Kanamycin‑Resistant E. coli and Enterobacter cloacae

In a direct head‑to‑head comparison, Boholmycin maintained minimum inhibitory concentrations (MICs) of 12.5–50 mcg/mL against multiple kanamycin‑resistant Gram‑negative strains where kanamycin failed (MIC >100 mcg/mL) [1]. This demonstrates a functional advantage against strains possessing common aminoglycoside resistance determinants.

Antimicrobial Resistance Aminoglycoside MIC E. coli Enterobacter

Boholmycin Shows Sustained Activity Against Kanamycin‑Resistant Serratia marcescens

Against a kanamycin‑resistant clinical isolate of Serratia marcescens (strain A22302), Boholmycin exhibited an MIC of 100 mcg/mL, whereas kanamycin was inactive at the highest concentration tested (MIC >100 mcg/mL) and sorbistin A1 showed an elevated MIC of 400 mcg/mL [1].

Antimicrobial Resistance Serratia Aminoglycoside MIC

In Vivo Protective Dose (PD50) in Murine Systemic Infection Models

In murine systemic infection models, Boholmycin dihydrochloride tetrahydrate demonstrated in vivo protective efficacy with PD50 values of 75 mg/kg (S. aureus Smith) and 100 mg/kg (E. coli Juhl) when administered intramuscularly [1]. Although less potent than streptomycin (PD50 1.9 mg/kg) or kanamycin (PD50 1.1–3.5 mg/kg), it provides a baseline for efficacy assessment in resistant‑strain models.

In Vivo Efficacy PD50 Mouse Model Staphylococcus aureus E. coli

Physicochemical Identity Confirmation via TLC Rf Values

Thin‑layer chromatography (TLC) provides a simple, reproducible method for confirming Boholmycin identity and distinguishing it from structurally related aminoglycosides. In three different solvent systems, Boholmycin produced distinct Rf values (0.28, 0.21, and 0.44) that differed from those of streptomycin, glebomycin, and myomycin B [1].

Quality Control TLC Identification Analytical Chemistry

Defined Melting Point and Optical Rotation for Compound Authentication

The dihydrochloride tetrahydrate salt of Boholmycin exhibits a well‑characterized melting point of 214–219 °C (decomposition) and a specific optical rotation of [α]D28 +52° (c 0.5, H2O) [1]. These reference values enable straightforward identity confirmation using standard laboratory instrumentation.

Physicochemical Characterization Melting Point Optical Rotation QC

Validated Application Scenarios for Boholmycin Based on Quantitative Evidence


Screening of Natural Product Libraries for Anti‑Resistant Activity

Boholmycin serves as a positive control or benchmark compound in antimicrobial susceptibility testing against aminoglycoside‑resistant Gram‑negative pathogens. Its documented MIC values of 12.5–100 mcg/mL against kanamycin‑resistant E. coli, E. cloacae, and S. marcescens [1] provide a reliable reference for comparing the potency of novel analogs or extracts.

Structure–Activity Relationship (SAR) Studies of Aminoglycoside Resistance Evasion

Researchers investigating the molecular basis of aminoglycoside resistance evasion can use Boholmycin as a scaffold. Its retained activity against strains with defined resistance phenotypes [1] makes it a useful tool for probing the structural determinants that circumvent common aminoglycoside‑modifying enzymes.

In Vivo Efficacy Assessment in Murine Infection Models

For groups planning in vivo efficacy studies, the published PD50 values (75–100 mg/kg i.m. in mice) [1] provide a quantitative baseline for experimental design. This allows for direct comparison with newly synthesized derivatives or alternative therapeutic strategies in the same model systems.

Analytical Method Development and Quality Control

The defined TLC Rf values, melting point, and optical rotation [1] are immediately applicable for developing in‑house QC protocols. This is particularly valuable for ensuring batch‑to‑batch consistency and verifying the identity of Boholmycin upon receipt from commercial vendors.

Technical Documentation Hub

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35 linked technical documents
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